Elexacaftor

Beschreibung

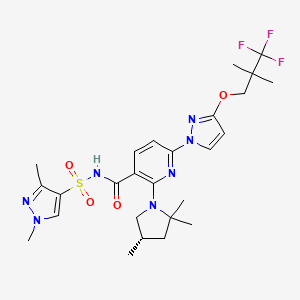

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRHVFSOIWFBTE-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34F3N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027907 | |

| Record name | Elexacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1mg/mL | |

| Record name | Elexacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2216712-66-0 | |

| Record name | Elexacaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elexacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elexacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELEXACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elexacaftor's Mechanism of Action on F508del-CFTR: A Technical Guide for Researchers

Abstract

The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment of cystic fibrosis (CF). The triple-combination regimen of Elexacaftor, Tezacaftor, and Ivacaftor (Trikafta®) has demonstrated remarkable efficacy in patients with at least one F508del mutation, the most common genetic cause of CF. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound, in concert with Tezacaftor and Ivacaftor, rescues the function of the F508del-CFTR protein. We will dissect the pathophysiology of the F508del mutation, elucidate the distinct and synergistic roles of the three modulators, and provide detailed protocols for key in vitro assays essential for studying CFTR correction and function. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this breakthrough therapeutic strategy.

Part 1: The Challenge of F508del-CFTR in Cystic Fibrosis

The CFTR Protein: Structure and Function

The CFTR protein is an ATP-binding cassette (ABC) transporter that functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1][2] Its structure comprises two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBDs), and a unique regulatory (R) domain.[3] The proper folding and trafficking of CFTR to the cell membrane are critical for its function in maintaining ion and fluid homeostasis across epithelial surfaces.

The F508del Mutation: A Multi-faceted Processing Defect

The deletion of phenylalanine at position 508 (F508del) in NBD1 is the most prevalent CF-causing mutation.[4][5] This single amino acid deletion leads to a severe protein misfolding and processing defect.[6] The F508del-CFTR protein is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and is targeted for premature degradation by the proteasome.[7][8] Consequently, only a minimal amount of F508del-CFTR reaches the cell surface. The small fraction of the protein that does escape the ER exhibits both reduced channel gating and increased turnover, further impairing its function.[6]

The Unfolded Protein Response and F508del-CFTR Degradation

The misfolded F508del-CFTR is retained in the ER, triggering the unfolded protein response (UPR). Molecular chaperones, such as Hsp70, play a role in recognizing and targeting the aberrant protein for ubiquitylation and subsequent degradation.[8][9] This efficient degradation pathway is a major hurdle for therapeutic interventions aimed at rescuing F508del-CFTR.

Part 2: this compound: A Novel Corrector Targeting the Core Defect

Mechanism of Action: Allosteric Stabilization of F508del-CFTR

This compound (VX-445) is a "next-generation" CFTR corrector that addresses the primary folding defect of F508del-CFTR.[4] It acts as a pharmacological chaperone, directly binding to the mutant protein and facilitating its proper conformation. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a distinct site on the CFTR protein, separate from other correctors like Tezacaftor.[1][10] This binding allosterically stabilizes the protein, allowing it to bypass the ER quality control and traffic to the cell surface.[11]

Key Binding Sites and Molecular Interactions

Recent cryo-EM structures have provided unprecedented insight into the binding pockets of the triple-combination drugs.[1][10] this compound binds within a pocket formed by transmembrane helices 10 and 11 and the N-terminal lasso motif of the F508del-CFTR protein.[3][8][11] This interaction is thought to stabilize the interface between the two membrane-spanning domains (MSDs), a critical step in the proper assembly of the protein.[11]

Synergistic Correction with Tezacaftor

Tezacaftor (VX-661) is another CFTR corrector that works in concert with this compound. Tezacaftor binds to a different site on the F508del-CFTR protein, primarily interacting with the first membrane-spanning domain (MSD1).[11][12] By stabilizing different domains of the protein, this compound and Tezacaftor have a synergistic effect on the correction of F508del-CFTR folding and trafficking.[1][10] This dual-corrector approach leads to a greater amount of the mutant protein reaching the cell surface compared to either corrector alone.[1]

Part 3: Restoring Function: The Role of Ivacaftor in the Trikafta Regimen

Potentiation of Channel Gating

While correctors increase the quantity of F508del-CFTR at the cell surface, the protein still exhibits a gating defect, meaning the channel does not open as frequently as wild-type CFTR.[6] This is where Ivacaftor (VX-770), a CFTR potentiator, plays a crucial role. Ivacaftor binds to the transmembrane region of the CFTR protein and increases the channel's open probability, allowing for a greater flow of chloride ions.[2][13]

The Power of Triple Combination: this compound/Tezacaftor/Ivacaftor (ETI)

The combination of two distinct correctors (this compound and Tezacaftor) and a potentiator (Ivacaftor) results in a multi-pronged attack on the defects of F508del-CFTR.[1][10] this compound and Tezacaftor work together to increase the amount of F508del-CFTR at the cell surface, and Ivacaftor then enhances the function of these rescued channels.[10] This synergistic mechanism leads to a significant restoration of CFTR function, resulting in the profound clinical benefits observed in patients treated with Trikafta.[6][14]

Part 4: In Vitro Validation: Methodologies for Assessing Corrector Efficacy

Protocol: Assessing CFTR Protein Maturation via Western Blotting

Rationale: Western blotting is a fundamental technique to assess the efficacy of CFTR correctors by visualizing the glycosylation state of the CFTR protein. Immature, core-glycosylated CFTR (Band B) resides in the ER, while mature, complex-glycosylated CFTR (Band C) has trafficked through the Golgi apparatus.[15] An effective corrector will increase the ratio of Band C to Band B.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR. Treat cells with the desired concentrations of this compound and/or Tezacaftor for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins on a 6% Tris-Glycine SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities for Band B and Band C. Calculate the C/(B+C) ratio to determine the maturation efficiency.

Protocol: Visualizing CFTR Trafficking with Immunofluorescence

Rationale: Immunofluorescence microscopy allows for the direct visualization of CFTR protein localization within the cell. This technique can confirm that corrector treatment promotes the trafficking of F508del-CFTR from the ER to the apical membrane of polarized epithelial cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow polarized HBE cells expressing F508del-CFTR on permeable supports. Treat with correctors as described for Western blotting.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary CFTR antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the permeable supports on microscope slides.

-

Imaging: Visualize the cells using a confocal microscope. Apical localization of CFTR will appear as a distinct signal at the top surface of the cell monolayer.

Protocol: Measuring CFTR Channel Function with the Ussing Chamber Assay

Rationale: The Ussing chamber is the gold-standard assay for measuring ion transport across epithelial monolayers. It directly assesses the function of CFTR channels at the cell surface by measuring the short-circuit current (Isc), a quantitative measure of net ion flow.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow polarized HBE cells expressing F508del-CFTR on permeable supports until a high transepithelial electrical resistance (TEER) is achieved. Treat with correctors for 24-48 hours.

-

Mounting in Ussing Chamber: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers. Bathe both sides with Krebs-bicarbonate Ringer solution and maintain at 37°C with continuous gassing (95% O2/5% CO2).

-

Baseline Measurement: Measure the baseline Isc.

-

Pharmacological Stimulation and Inhibition:

-

Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.

-

Add a cAMP agonist (e.g., forskolin) to stimulate CFTR channel activity.

-

Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber to further activate the corrected F508del-CFTR channels.

-

Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The change in Isc in response to forskolin and the potentiator reflects the functional rescue of F508del-CFTR.

Data Presentation

| Treatment Group | CFTR Maturation (Band C / Total) | Apical CFTR Fluorescence (Arbitrary Units) | Forskolin-Stimulated Isc (µA/cm²) |

| Vehicle (DMSO) | Low | Baseline | Minimal |

| This compound | Moderate Increase | Increased | Moderate Increase |

| Tezacaftor | Slight Increase | Slightly Increased | Slight Increase |

| This compound + Tezacaftor | Significant Increase | Significantly Increased | Significant Increase |

| This compound + Tezacaftor + Ivacaftor | Significant Increase | Significantly Increased | Markedly Increased |

This table represents expected qualitative outcomes based on published literature. Actual quantitative values will vary depending on the specific cell model and experimental conditions.

Visualizations

Caption: F508del-CFTR processing defect and modulator intervention.

Caption: Synergistic mechanism of this compound, Tezacaftor, and Ivacaftor.

Caption: Western Blotting Workflow for CFTR Maturation.

Part 5: Conclusion and Future Directions

The development of this compound in combination with Tezacaftor and Ivacaftor represents a paradigm shift in the treatment of CF for the majority of patients. This technical guide has outlined the molecular basis for the efficacy of this triple-combination therapy, focusing on the synergistic mechanisms of correction and potentiation. The provided experimental protocols serve as a foundation for researchers to further investigate the nuances of CFTR modulation and to develop even more effective therapies. Future research will likely focus on understanding the long-term effects of these modulators, overcoming residual CFTR dysfunction, and extending modulator therapies to patients with rare CFTR mutations. The continued application of the techniques described herein will be instrumental in advancing the field of CF research and improving the lives of all individuals with this disease.

References

-

Fiedorczuk, K., & Chen, J. (2022). Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators. Science, 378(6617), 284-290. [Link]

-

Fiedorczuk, K., & Chen, J. (2022). Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators. PubMed, 36264792. [Link]

-

Eckford, P. D., Li, C., Ramjeesingh, M., & Bear, C. E. (2012). Cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (ivacaftor) opens the defective channel gate of F508del-CFTR in a phosphorylation-dependent but ATP-independent manner. The Journal of biological chemistry, 287(44), 36639–36649. [Link]

-

Grund, M. D., et al. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology, 14, 1136155. [Link]

-

Gloeckner, C., et al. (2006). The Hsp90-Cdc37-Cdk4-pRb-E2F1 pathway regulates cell cycle progression. Cell Cycle, 5(1), 78-83. [Link]

-

Lucente, A., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. ResearchGate. [Link]

-

Chen, J. (2018). Cryo-EM structure of dephosphorylated, ATP-free CFTR. ResearchGate. [Link]

-

Lucente, A., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. National Institutes of Health. [Link]

-

Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Cystic Fibrosis Foundation. [Link]

-

De Marco, G., et al. (2021). New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach. National Institutes of Health. [Link]

-

Veiga, M. I., et al. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. MDPI. [Link]

-

Pranke, I. M., et al. (2023). Functional, Cohort-Level Assessment of CFTR Modulator Responses Using Biobanked Nasal Epithelial Cells from Individuals with Cystic Fibrosis. MDPI. [Link]

-

Novaira, H. J., et al. (2007). Detection of CFTR protein by immunoprecipitation and Western blot analysis in CaCo-2 cells. ResearchGate. [Link]

-

De Boeck, K., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. National Institutes of Health. [Link]

-

Grund, M. D., et al. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers Media. [Link]

-

Physiologic Instruments. (2025). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research? Physiologic Instruments. [Link]

-

Sharma, M., et al. (2020). Optimization of western blotting for the detection of proteins of different molecular weight. National Institutes of Health. [Link]

-

Graeber, S. Y., et al. (2024). Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot. National Institutes of Health. [Link]

-

Hudson, R. P., et al. (2023). This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. bioRxiv. [Link]

-

Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. [Link]

-

Latorre, I. J., et al. (2013). Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells. National Institutes of Health. [Link]

-

Laselva, O., et al. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. ResearchGate. [Link]

-

Laselva, O., et al. (2020). The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis. PubMed. [Link]

-

Zemanick, E. T., et al. (2021). A Phase 3 Open-Label Study of this compound/Tezacaftor/Ivacaftor in Children 6 through 11 Years of Age with Cystic Fibrosis and at Least One F508del Allele. National Institutes of Health. [Link]

-

Zhang, Y., et al. (2024). This compound–tezacaftor–ivacaftor for cystic fibrosis with Phe508del mutation: Evidence from randomized controlled trials. National Institutes of Health. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Western Blot. CFTR Antibody Distribution Program. [Link]

-

Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. ScienceDirect. [Link]

-

Hudson, R. P., et al. (2017). Direct Binding of the Corrector VX-809 to Human CFTR NBD1: Evidence of an Allosteric Coupling between the Binding Site and the NBD1:CL4 Interface. Molecular Pharmacology, 92(2), 124-135. [Link]

-

He, L., et al. (2021). A Phase 3, Open-Label, Rollover Study of this compound/Tezacaftor/Ivacaftor in Patients with Cystic Fibrosis and at Least One F508del Allele. American Journal of Respiratory and Critical Care Medicine, 203(7), 868-877. [Link]

-

Middleton, P. G., et al. (2019). This compound–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. New England Journal of Medicine, 381(19), 1809-1819. [Link]

-

Rowe, S. M., et al. (2017). Efficacy and safety of tezacaftor–ivacaftor in patients with cystic fibrosis homozygous for Phe508del. The Lancet Respiratory Medicine, 5(11), 857-868. [Link]

-

Taylor-Cousar, J. L., et al. (2017). Tezacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del. New England Journal of Medicine, 377(21), 2013-2023. [Link]

-

Van Goor, F., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848. [Link]

-

Lewis, H. A., et al. (2004). Structure of nucleotide-binding domain 1 of the cystic fibrosis transmembrane conductance regulator. The EMBO journal, 23(2), 282-293. [Link]

-

Vertex Pharmaceuticals. (2023). TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor) Prescribing Information. [Link]

-

Sorscher, E. J., & Accurso, F. J. (2019). The burden of proof: what is the value of a CFTR modulator? American journal of respiratory and critical care medicine, 199(2), 131-132. [Link]

-

Clancy, J. P., et al. (2019). Clinical evidence for the utility of nasal potential difference in the assessment of cystic fibrosis transmembrane conductance regulator function. Journal of Cystic Fibrosis, 18, S23-S30. [Link]

Sources

- 1. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 13. researchgate.net [researchgate.net]

- 14. cff.org [cff.org]

- 15. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Elexacaftor with CFTR Domains

Preamble: Redefining the Correction of F508del-CFTR

The advent of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has revolutionized the treatment of Cystic Fibrosis (CF), shifting the paradigm from symptom management to addressing the underlying molecular pathology. The most significant leap forward has been the development of the triple-combination therapy, Trikafta (Elexacaftor/Tezacaftor/Ivacaftor), which has demonstrated remarkable efficacy in patients with at least one F508del mutation, the most common CF-causing variant.[1][2][3] This guide provides a detailed exploration of the molecular mechanics of this compound (ELX, VX-445), the cornerstone of this therapeutic regimen. We will dissect its specific interactions with CFTR domains, its synergistic relationship with other modulators, and the experimental frameworks used to elucidate these intricate mechanisms.

The CFTR Architectural Landscape: A Prerequisite for Understanding Modulator Action

To comprehend how this compound functions, one must first appreciate the complex, multi-domain architecture of the CFTR protein. CFTR is a member of the ATP-binding cassette (ABC) transporter superfamily, comprising two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a unique regulatory (R) domain.[4][5] An N-terminal lasso motif is also critical for proper folding and assembly.[6] The F508del mutation in NBD1 disrupts the intricate process of domain assembly, leading to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation.[7]

Caption: Linear representation of CFTR's multi-domain structure.

This compound's Binding Locus: A Novel Site for Allosteric Correction

Unlike earlier correctors that primarily targeted the N-terminal half of CFTR, this compound utilizes a distinct binding site, a key to its potent and synergistic action. Cryo-electron microscopy (cryo-EM) studies have definitively mapped this interaction.

This compound binds within a hydrophobic pocket formed at the interface of the two halves of the protein, creating a "triangular belt" around the TMDs when combined with Tezacaftor and Ivacaftor.[6][8] Specifically, the this compound binding site involves amino acid residues from:

-

Transmembrane Helix 10 (TM10) and 11 (TM11) located in the second transmembrane domain (TMD2/MSD2).[6][8][9]

-

Transmembrane Helix 2 (TM2) from the first transmembrane domain (TMD1/MSD1).[8]

This unique binding position allows this compound to act as a "molecular glue," stabilizing the interface between TMD1 and TMD2. This is a critical step in the domain assembly pathway that is disrupted by the F508del mutation. Biochemical analyses confirm that this compound specifically improves the expression and maturation of the MSD2 domain.[9][10][11] This mechanism classifies this compound as a Type III corrector , acting allosterically to facilitate the proper assembly of multiple domains.[12][13]

The Trikafta Synergy: A Multi-Pronged Approach to F508del-CFTR Rescue

The true therapeutic power of this compound is unlocked through its synergy with Tezacaftor (TEZ, VX-661) and Ivacaftor (IVA, VX-770). Each molecule has a distinct binding site and mechanism of action, which together orchestrate a more complete rescue of the mutant protein.[14]

-

Tezacaftor (Type I Corrector): Binds early in the biosynthetic process to a site within TMD1 (involving TM helices 1, 2, 3, and 6).[8][13] This action stabilizes TMD1, preventing its premature degradation and facilitating its interaction with NBD1.[6]

-

This compound (Type III Corrector): Binds at a later stage of assembly to the TMD1/TMD2 interface as described above.[6] It stabilizes the overall TMD bundle, an action that is significantly more effective once TMD1 has been initially stabilized by Tezacaftor.[12]

-

Ivacaftor (Potentiator): Binds to a cleft formed by TM helices 4, 5, and 8.[6][8] This interaction does not correct protein folding but instead potentiates the channel's open probability once the corrected CFTR protein reaches the cell surface.[15]

This complementary action explains why the triple combination is far more effective than dual or single-agent therapies for F508del. Tezacaftor provides the initial scaffold, and this compound locks the domains into a more native-like conformation, allowing the protein to escape ER degradation and traffic to the cell membrane where Ivacaftor can then activate it.

Caption: Distinct binding sites of the three Trikafta components on CFTR.

Quantifying the Impact: From Protein Maturation to Channel Function

The molecular interactions of this compound translate into measurable improvements in F508del-CFTR processing and function. The combination of this compound and Tezacaftor synergistically restores F508del-CFTR protein processing and subsequent chloride channel function.[12] Notably, this compound also possesses a secondary potentiator activity, further boosting the function of the corrected channel at the cell surface.[16][17][18]

| Parameter | F508del-CFTR with ELX/TEZ Correction | Reference |

| Chloride Channel Function | Restored to ~62% of Wild-Type CFTR in homozygous nasal epithelia | [12][19] |

| Protein Maturation (Band C) | Significantly increased compared to untreated or single correctors | [17][20] |

| Plasma Membrane Density | Reached ~45% of Wild-Type levels in CFBE41o- cells | [18] |

| Channel Function (Isc) | Reached ~90% of Wild-Type levels in CFBE41o- cells | [18] |

| Sweat Chloride Concentration | Reduced by 41.8 mmol/liter vs. placebo in clinical trials | [1] |

| ppFEV1 | Increased by 14.3 percentage points vs. placebo in clinical trials | [1] |

Key Experimental Methodologies: A Guide to Interrogating this compound-CFTR Interactions

Validating the mechanism of action for a molecule like this compound requires a multi-faceted experimental approach. Each technique provides a different piece of the puzzle, from static structure to dynamic function.

Cryo-Electron Microscopy (Cryo-EM)

Causality: To precisely identify the binding site of this compound and visualize the conformational changes it induces in the F508del-CFTR structure, high-resolution structural methods are paramount. Cryo-EM allows for the determination of near-atomic structures of membrane proteins in their lipid environment.[6][8]

Protocol Outline:

-

Protein Expression & Purification: Express recombinant human F508del-CFTR in a suitable system (e.g., HEK293 cells). Purify the protein using affinity chromatography, ensuring it is solubilized in a mild detergent micelle.

-

Complex Formation: Incubate the purified F508del-CFTR with a molar excess of this compound, Tezacaftor, and Ivacaftor to ensure saturation of binding sites.

-

Grid Preparation: Apply the protein-drug complex to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect thousands of images (micrographs) of the frozen, randomly oriented particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing & 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map.

-

Model Building & Analysis: Build an atomic model into the cryo-EM map. The resulting structure will reveal the precise location of the bound drug molecules and the corrected conformation of the protein.[5][6]

Biochemical Analysis of CFTR Maturation (Western Blot)

Causality: To verify that this compound's structural correction translates into improved protein processing and trafficking through the ER and Golgi, it is essential to quantify the ratio of mature (fully glycosylated) to immature (core-glycosylated) CFTR.

Caption: Workflow for assessing CFTR maturation via Western Blot.

Protocol Outline:

-

Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE41o-) expressing F508del-CFTR. Treat cells with this compound (typically 1-3 µM) for 24-48 hours.[17][21]

-

Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Separation: Separate protein lysates by SDS-PAGE. The immature, core-glycosylated form (Band B) migrates faster (~150 kDa) than the mature, complex-glycosylated form (Band C) that has passed through the Golgi (~170-180 kDa).

-

Immunoblotting: Transfer proteins to a membrane and probe with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensity of Band B and Band C using densitometry. An effective corrector like this compound will show a significant increase in the C/(B+C) ratio.[9]

Functional Analysis of CFTR Channel Activity (Ussing Chamber)

Causality: The ultimate validation of a CFTR corrector is its ability to restore chloride ion transport across an epithelial monolayer. The Ussing chamber assay measures this transepithelial ion flow as a short-circuit current (Isc).

Protocol Outline:

-

Culture Monolayers: Grow primary human airway epithelial cells from CF patients on permeable supports until a polarized, high-resistance monolayer is formed.

-

Corrector Incubation: Treat the monolayers with this compound/Tezacaftor for 24-48 hours to allow for correction and trafficking of F508del-CFTR to the apical membrane.

-

Mounting and Measurement: Mount the permeable supports in an Ussing chamber. Bathe the apical and basolateral sides with appropriate buffers and measure the short-circuit current (Isc).

-

Pharmacological Activation/Inhibition Sequence:

-

Add a sodium channel inhibitor (e.g., amiloride) to the apical side to isolate chloride currents.

-

Add a cAMP agonist (e.g., forskolin) to stimulate PKA-dependent activation of CFTR.

-

Add a potentiator (e.g., Ivacaftor) to maximally open the corrected channels at the membrane.[21]

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[18]

-

-

Data Analysis: The magnitude of the forskolin- and potentiator-stimulated, inhibitor-sensitive Isc is a direct measure of functional CFTR at the cell surface.

In Silico Analysis (Molecular Dynamics Simulations)

Causality: While cryo-EM provides a static snapshot, molecular dynamics (MD) simulations can predict the dynamic behavior of this compound's interaction with CFTR over time. This computational approach helps to understand how the drug stabilizes specific conformations and influences domain-domain communication.[22][23]

Protocol Outline:

-

System Setup: Begin with the cryo-EM structure of the this compound-bound CFTR. Embed this structure in a simulated lipid bilayer with appropriate water and ion concentrations.

-

Parameterization: Assign force field parameters to the protein, lipids, water, ions, and the this compound molecule.

-

Equilibration: Run a series of short simulations to allow the system to relax and reach a stable temperature and pressure.

-

Production Run: Execute a long-timescale simulation (nanoseconds to microseconds) to observe the dynamic motions of the protein and the stability of the drug-protein interaction.

-

Trajectory Analysis: Analyze the simulation trajectory to measure key metrics, such as root-mean-square deviation (RMSD) to assess structural stability, hydrogen bond lifetimes between this compound and CFTR residues, and correlated motions between different domains.[22]

Conclusion and Future Perspectives

This compound represents a triumph of structure-guided drug design. Its unique mechanism, centered on a novel binding site at the TMD1/TMD2/Lasso Motif interface, provides a powerful allosteric correction of the F508del-CFTR defect. This action, synergistic with the TMD1-stabilizing effect of Tezacaftor, leads to unprecedented levels of protein maturation and functional restoration. The methodologies outlined herein—from cryo-EM to Ussing chamber assays—form the essential toolkit for dissecting these molecular interactions and are crucial for the continued development of next-generation modulators. Future research will likely focus on understanding how this compound affects rare mutations, optimizing combination therapies, and elucidating the long-term structural and cellular consequences of sustained CFTR correction.

References

-

Veit, G., Roldan, A., Hancock, M. A., et al. (2020). Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination. JCI Insight, 5(18). [Link]

-

Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. Journal of Cystic Fibrosis, 20(1). [Link]

-

Tümmler, B. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology. [Link]

-

Veit, G., Roldan, A., Hancock, M. A., et al. (2020). Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination. PubMed, [Link]

-

Fiedorczuk, K., & Chen, J. (2022). Molecular Structures Reveal Synergistic Rescue of ΔF508 CFTR by Trikafta Modulators. National Institutes of Health. [Link]

-

Trzcińska-Daneluti, A. M., et al. (2024). The F508del-CFTR trafficking correctors this compound and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells. PubMed. [Link]

-

Becq, F., et al. (2022). The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor. ResearchGate. [Link]

-

Laselva, O., et al. (2023). Effect of this compound and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells. American Physiological Society Journal. [Link]

-

Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA®. TRIKAFTA HCP. [Link]

-

Clifford, R., et al. (2023). Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient. PubMed Central. [Link]

-

Clifford, R., et al. (2023). Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient. PubMed. [Link]

-

Bongiorno, R., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. PMC - NIH. [Link]

-

Bongiorno, R., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. ResearchGate. [Link]

-

Zhang, X., et al. (2023). This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. PMC - NIH. [Link]

-

Taylor-Cousar, J. L. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. PMC - NIH. [Link]

-

Middleton, P. G., et al. (2019). This compound-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. PubMed. [Link]

-

Mair, D., et al. (2021). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. ResearchGate. [Link]

-

Pereira, M., & Amaral, M. D. (2023). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and this compound. MDPI. [Link]

-

Shanthi, G., et al. (2023). Transition modeling simulation design for ivacaftor to this compound/tezacaftor/ivacaftor. ResearchGate. [Link]

-

Laselva, O., & Bear, C. E. (2024). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. National Institutes of Health. [Link]

-

Mair, D., et al. (2021). Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine. [Link]

-

Clifford, R., et al. (2023). Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient. Semantic Scholar. [Link]

-

Heijerman, H. G. M., et al. (2019). Efficacy and safety of the this compound plus tezacaftor plus ivacaftor combination regimen in people with cystic fibrosis homozygous for the F508del mutation: a double-blind, randomised, phase 3 trial. The Lancet. [Link]

-

Taylor-Cousar, J. L. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. PubMed. [Link]

-

Zhang, Y., et al. (2025). This compound/Tezacaftor/Ivacaftor Supports Treatment for CF with ΔI1023-V1024-CFTR. PubMed. [Link]

-

Zhang, X., et al. (2023). This compound/VX-445-mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics. bioRxiv. [Link]

-

Bongiorno, R., et al. (2023). This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. MDPI. [Link]

-

Schaupp, L., et al. (2023). Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy. PMC - NIH. [Link]

-

Tordai, H., et al. (n.d.). Molecular dynamics of the cryo-EM CFTR structure. bioRxiv. [Link]

-

Veit, G., et al. (2021). This compound co-potentiates the activity of F508del and gating mutants of CFTR. PMC - NIH. [Link]

Sources

- 1. This compound-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. real.mtak.hu [real.mtak.hu]

- 6. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. trikaftahcp.com [trikaftahcp.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.physiology.org [journals.physiology.org]

- 18. This compound co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.monash.edu [research.monash.edu]

- 20. Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during this compound-tezacaftor-ivacaftor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Q1291H-CFTR molecular dynamics simulations and ex vivo theratyping in nasal epithelial models and clinical response to this compound/tezacaftor/ivacaftor in a Q1291H/F508del patient - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Elexacaftor's Effect on CFTR Protein Folding and Trafficking

<-3a--22_top_c-3a_--22_elexacaftor_27s_effect_on_cftr_protein_folding_and_trafficking_22_>

Audience: Researchers, scientists, and drug development professionals.

Part 1: The Core Challenge: Misfolding and Trafficking Defects of the CFTR Protein

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate channel on the surface of epithelial cells, playing a crucial role in maintaining the balance of salt and water.[1][2]

The most common mutation, present in approximately 90% of individuals with CF, is the deletion of a single phenylalanine residue at position 508 (F508del).[3] This mutation disrupts the proper folding of the CFTR protein.[4][5] The cell's quality control machinery recognizes the misfolded F508del-CFTR protein and targets it for premature degradation, preventing it from reaching the cell surface to perform its function.[6][7] This results in a reduced quantity of functional CFTR channels, leading to the thick, sticky mucus characteristic of CF.[1]

The folding of the CFTR protein is a complex, multi-step process involving several domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[2][8] The F508del mutation primarily destabilizes the first nucleotide-binding domain (NBD1), which in turn disrupts the proper assembly of the entire protein.[4][5]

Part 2: Elexacaftor's Corrective Mechanism on CFTR Protein

This compound (VX-445) is a next-generation CFTR corrector that directly targets the F508del-CFTR protein to address its folding and trafficking defects.[9][10] It is a key component of the triple-combination therapy Trikafta® (this compound/tezacaftor/ivacaftor), which has shown significant clinical efficacy.[11][12][13]

A Synergistic Approach to Correction:

This compound works in concert with another corrector, tezacaftor, to rescue the F508del-CFTR protein.[9][14] While the precise binding site of this compound is still under investigation, it is understood to act as a type III corrector, synergistically enhancing the effects of type I or II correctors like tezacaftor.[15]

-

This compound (VX-445): This molecule is believed to bind to and stabilize the second membrane-spanning domain (MSD2) of the CFTR protein.[10] This interaction helps to correct the misfolding caused by the F508del mutation, allowing the protein to bypass the cell's quality control checkpoints.[16]

-

Tezacaftor (VX-661): This corrector is thought to bind to the first membrane-spanning domain (MSD1) of the CFTR protein.[17] By stabilizing this domain, tezacaftor facilitates the proper folding and assembly of the protein.[1][9]

The combined action of this compound and tezacaftor addresses multiple structural defects in the F508del-CFTR protein, leading to a more effective rescue of its processing and trafficking to the cell surface.[18][19]

The Role of Ivacaftor:

Once the corrected F508del-CFTR protein reaches the cell surface, a third drug, ivacaftor, comes into play. Ivacaftor is a "potentiator" that enhances the channel's opening probability, allowing for increased chloride and bicarbonate transport.[1][9][18]

A simplified diagram of this compound's effect on CFTR protein trafficking.Part 3: Experimental Validation of this compound's Effects

Several laboratory techniques are used to study and confirm the effects of this compound on CFTR protein folding and trafficking.

Biochemical Assays: Western Blotting

Western blotting is a key technique used to assess the maturation of the CFTR protein.[20] It distinguishes between the immature, core-glycosylated form of CFTR found in the endoplasmic reticulum (Band B) and the mature, complex-glycosylated form that has trafficked to the cell surface (Band C).[7] Treatment with this compound and tezacaftor results in a significant increase in the mature Band C form of F508del-CFTR, indicating successful correction and trafficking.[21]

Table 1: Representative Western Blot Quantification

| Treatment | Immature CFTR (Band B) | Mature CFTR (Band C) |

| Vehicle (Untreated) | High | Low / Absent |

| This compound/Tezacaftor | Decreased | Significantly Increased |

Imaging Techniques: Immunofluorescence

Immunofluorescence microscopy allows for the direct visualization of the CFTR protein's location within the cell.[22][23] In untreated cells expressing F508del-CFTR, the protein is primarily localized within the endoplasmic reticulum. Following treatment with this compound and tezacaftor, a clear increase in CFTR staining is observed at the apical membrane of the cells, confirming its successful trafficking to the cell surface.[21][24]

Functional Assays: Electrophysiology

Ultimately, the goal of CFTR correction is to restore its function as an ion channel. Electrophysiological techniques, such as the Ussing chamber and patch-clamp assays, are used to measure the transport of chloride and bicarbonate ions across the cell membrane.[25][26][27] These assays demonstrate that the F508del-CFTR protein corrected by this compound and tezacaftor, and potentiated by ivacaftor, is indeed functional and can mediate a significant increase in ion transport.[3][21][28]

Experimental Workflow for Evaluating CFTR Correctors:

A typical workflow for assessing the efficacy of CFTR correctors.

Part 4: Conclusion

This compound, in combination with tezacaftor and ivacaftor, represents a landmark achievement in the treatment of Cystic Fibrosis.[29] By addressing the root cause of the disease – the misfolding and trafficking of the F508del-CFTR protein – this triple-combination therapy has led to unprecedented improvements in lung function, nutritional status, and overall quality of life for a large proportion of the CF population.[30][31][32] The synergistic mechanism of these drugs highlights the power of a multi-faceted approach to correcting complex protein folding defects and provides a strong foundation for the development of future therapies for CF and other protein misfolding diseases.[33][34][35]

References

- Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - MDPI. (n.d.).

- CFTR Assays - Cystic Fibrosis Foundation. (n.d.).

- This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC - NIH. (n.d.).

- S65 Impact of this compound/tezacaftor/ivacaftor triple combination therapy on health-related quality of life in people with cystic fibrosis heterozygous for F508del and a minimal function mutation (F/MF): results from a Phase 3 clinical study | Thorax. (n.d.).

- Role of N-linked oligosaccharides in the biosynthetic processing of the cystic fibrosis membrane conductance regulator - Company of Biologists journals. (2008, September 1).

- CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC - PubMed Central. (n.d.).

- Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC - NIH. (n.d.).

- N-glycans are direct determinants of CFTR folding and stability in secretory and endocytic membrane traffic - Rockefeller University Press. (2009, March 23).

- Safety and Efficacy of this compound/Tezacaftor/Ivacaftor for 24 Weeks or Longer in People with Cystic Fibrosis and One or More F508del Alleles: Interim Results of an Open-Label Phase 3 Clinical Trial | American Journal of Respiratory and Critical Care Medicine. (n.d.).

- This compound Added to Current Therapies Provides Benefit for Most Patients with Cystic Fibrosis. (2019, November 5).

- Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC - NIH. (2022, January 27).

- Mechanism of Action | TRIKAFTA® (this compound/tezacaftor/ivacaftor and ivacaftor). (n.d.).

- Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland | Swiss Medical Weekly. (n.d.).

- This compound/tezacaftor/ivacaftor in children aged ≥6 years with cystic fibrosis heterozygous for F508del and a minimal function mutation: results from a 96-week open-label extension study - ERS Publications. (n.d.).

- Step-wise CFTR folding pathway. (A) CFTR folding begins... - ResearchGate. (n.d.).

- Mechanisms of CFTR Folding at the Endoplasmic Reticulum - Frontiers. (2012, December 12).

- High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - ERS Publications. (n.d.).

- CFTR natural glycosylation sites are not required for cellular... | Download Scientific Diagram - ResearchGate. (n.d.).

- Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PubMed. (2023, December 7).

- Review of CFTR modulators 2020 - PubMed. (n.d.).

- What are CFTR modulators and how do they work? (2024, June 21).

- Development of CFTR Structure | Semantic Scholar. (n.d.).

- CFTR - Johns Hopkins Cystic Fibrosis Center. (n.d.).

- CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC - NIH. (n.d.).

- Glycosylation and the cystic fibrosis transmembrane conductance regulator - PMC. (n.d.).

- This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed. (2023, August 16).

- (PDF) The rescue of F508del-CFTR by this compound/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - ResearchGate. (n.d.).

- Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles | American Journal of Respiratory and Critical Care Medicine. (2021, October 2).

- This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC - NIH. (n.d.).

- CFTR functional assays in drug development - Taylor & Francis Online. (2017, October 13).

- Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Cystic Fibrosis: A Review of Registry-Based Evidence - MDPI. (n.d.).

- Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination - PubMed. (2020, September 17).

- Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles - SFB 1449. (n.d.).

- The F508del-CFTR trafficking correctors this compound and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PubMed. (2024, December 19).

- Mechanism of action of combination treatment of this compound and Tezacaftor - ResearchGate. (n.d.).

- Application Notes and Protocols for Immunofluorescence Staining of CFTR in TAK-661 Treated Cells - Benchchem. (n.d.).

- Imaging CFTR protein localization in cultured cells and tissues - PubMed - NIH. (n.d.).

- Imaging CFTR Protein Localization in Cultured Cells and Tissues. (2011).

- This compound is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - ResearchGate. (n.d.).

- Biochemical methods to assess CFTR expression and membrane localization - PubMed. (n.d.).

- Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - MDPI. (n.d.).

- Cell Staining - CFTR Antibody Distribution Program. (n.d.).

Sources

- 1. What are CFTR modulators and how do they work? [synapse.patsnap.com]

- 2. hopkinscf.org [hopkinscf.org]

- 3. atsjournals.org [atsjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Mechanisms of CFTR Folding at the Endoplasmic Reticulum [frontiersin.org]

- 6. Development of CFTR Structure | Semantic Scholar [semanticscholar.org]

- 7. Glycosylation and the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thorax.bmj.com [thorax.bmj.com]

- 12. atsjournals.org [atsjournals.org]

- 13. clinician.nejm.org [clinician.nejm.org]

- 14. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 15. Allosteric folding correction of F508del and rare CFTR mutants by this compound-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. trikaftahcp.com [trikaftahcp.com]

- 19. researchgate.net [researchgate.net]

- 20. Biochemical methods to assess CFTR expression and membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Imaging CFTR Protein Localization in Cultured Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 24. Cell Staining | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 25. cff.org [cff.org]

- 26. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland | Swiss Medical Weekly [smw.ch]

- 28. tandfonline.com [tandfonline.com]

- 29. Cystic Fibrosis Transmembrane Conductance Regulator Modulators in Cystic Fibrosis: A Review of Registry-Based Evidence [mdpi.com]

- 30. This compound/tezacaftor/ivacaftor in children aged ≥6 years with cystic fibrosis heterozygous for F508del and a minimal function mutation: results from a 96-week open-label extension study | European Respiratory Society [publications.ersnet.org]

- 31. Long-term safety and efficacy of this compound/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Effects of this compound/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]

- 33. Review of CFTR modulators 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

Foundational Understanding: Cystic Fibrosis and the Role of CFTR Modulation

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Elexacaftor

For researchers, scientists, and drug development professionals, this guide provides a deep dive into the preclinical pharmacodynamic evaluation of this compound, a cornerstone of modern cystic fibrosis therapy. We will move beyond mere protocols to explore the scientific rationale behind the experimental models and assays that defined its efficacy profile, paving the way for its revolutionary clinical impact.

Cystic Fibrosis (CF) is a monogenic autosomal recessive disease caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This protein functions as a chloride and bicarbonate ion channel on the apical surface of epithelial cells.[3][4] CF-causing mutations are categorized into classes based on their impact on CFTR protein synthesis, processing, or function.[4]

The most prevalent mutation, occurring in approximately 85% of patients, is the deletion of phenylalanine at position 508 (F508del).[5] This is a Class II mutation, leading to a misfolded protein that is recognized by the cell's quality control machinery and prematurely degraded in the endoplasmic reticulum, thus preventing its trafficking to the cell surface.[4][6][7]

The advent of CFTR modulators—small molecules designed to restore the function of mutant CFTR—has transformed CF treatment. These are broadly classified as:

-

Correctors: These molecules act as pharmacological chaperones to rescue the folding and processing of mutant CFTR, increasing the quantity of protein that reaches the cell surface.[4][8]

-

Potentiators: These molecules enhance the channel gating function of CFTR proteins that are already present at the cell surface, increasing the flow of ions.[4][8]

The Pharmacodynamic Blueprint of this compound

This compound (VX-445) is a highly effective CFTR corrector. Its true power is realized in the triple-combination therapy known as Trikafta® (this compound/tezacaftor/ivacaftor), which pairs it with a second corrector, tezacaftor (VX-661), and a potentiator, ivacaftor (VX-770).[9][10][11]

A Synergistic Mechanism of Action

The rationale for this triple combination lies in the distinct and complementary mechanisms of the two correctors. Cryo-electron microscopy has revealed that this compound and tezacaftor bind to different sites on the CFTR protein.[12]

-

Tezacaftor (Type I Corrector): Binds to and stabilizes the first membrane-spanning domain (MSD1), aiding in the early stages of CFTR biogenesis and folding.[11][12]

-

This compound (Type III Corrector): Binds to a different site involving transmembrane helices and the lasso motif, promoting the proper assembly of the transmembrane domains.[4][12]

This dual-corrector approach provides a more comprehensive rescue of the F508del-CFTR protein than either agent alone, leading to a significant increase in the quantity of mature, functional CFTR trafficked to the cell surface.[9][10] Ivacaftor then acts on this increased pool of surface-localized CFTR to maximize channel opening and ion transport.[9]

Interestingly, further studies have revealed that this compound also possesses a secondary co-potentiator activity, meaning it can acutely enhance the function of CFTR channels alongside ivacaftor.[12][13]

Caption: Mechanism of this compound/Tezacaftor/Ivacaftor on F508del-CFTR.

In Vitro Models: The Workhorses of Pharmacodynamic Assessment

Robust in vitro systems are essential for quantifying the pharmacodynamic properties of CFTR modulators.[14] The development of this compound was guided by promising results in these preclinical models.[15][16]

A. Human Bronchial Epithelial (HBE) Cells and the Ussing Chamber Assay

Primary HBE cells cultured at an air-liquid interface (ALI) are considered the gold standard for preclinical CFTR modulator evaluation.[14][17] These cultures differentiate into a pseudostratified epithelium that closely mimics the native human airway, providing a physiologically relevant context. The definitive functional readout for these cultures is the Ussing chamber assay.[8][18]

Causality Behind the Choice: The Ussing chamber directly measures net ion movement across the epithelial monolayer by clamping the transepithelial voltage to zero and measuring the resulting short-circuit current (Isc).[6][15] This provides a direct, quantitative measure of CFTR function, and results have proven to be a reliable predictor of in vivo benefit.[15]

Caption: Ussing Chamber Experimental Workflow for HBE Cells.

-

Cell Culture:

-

Culture primary HBE cells from CF patients (homozygous for F508del) on permeable transwell supports until a confluent, polarized monolayer is formed and high transepithelial resistance is achieved.

-

Incubate cells with the corrector(s) (e.g., 3 µM Tezacaftor + 3 µM this compound) for 24-48 hours at 37°C to allow for rescue of F508del-CFTR.

-

-

Chamber Setup:

-

Mount the transwell inserts into the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with identical Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Measurement of Ion Transport:

-

Measure the baseline short-circuit current (Isc).

-

Add Amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.[19]

-

Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like Forskolin (e.g., 10-20 µM) to the basolateral chamber.

-

Add the potentiator Ivacaftor (e.g., 1-10 µM) to the apical chamber to maximally activate the rescued CFTR channels.[19]

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.[19]

-

-

Self-Validation and Analysis:

-

The CFTR-specific Isc is calculated as the difference in current before and after the addition of the CFTR inhibitor. This ensures the measured signal is directly attributable to CFTR activity.

-

Compare the ΔIsc in treated vs. untreated (vehicle control) cells to quantify the efficacy of this compound.

-

B. Patient-Derived Organoids and the Forskolin-Induced Swelling (FIS) Assay

Patient-derived organoids, particularly from rectal biopsies, have emerged as a powerful translational model.[20][21] These 3D structures can be grown indefinitely, bio-banked, and recapitulate the patient's specific genetic background, making them ideal for predicting individual therapeutic responses.[17]

Causality Behind the Choice: The Forskolin-Induced Swelling (FIS) assay provides a robust, image-based functional readout of CFTR activity.[21][22] In intestinal organoids, the apical membrane faces the central lumen. Activation of CFTR with forskolin drives chloride and fluid secretion into the lumen, causing the organoid to swell rapidly.[21][22] The magnitude of swelling directly correlates with CFTR function.[23][24]

Caption: Forskolin-Induced Swelling (FIS) Assay Workflow.

-

Organoid Culture and Plating:

-

Assay Execution:

-

Stain the organoids with a live-cell dye (e.g., Calcein Green) for visualization.[21]

-

Place the plate in a confocal live-cell microscope equipped with an environmental chamber (37°C).

-

Acquire a baseline image (T=0).

-

Add forskolin (and potentiators, if applicable) to stimulate CFTR.[21]

-

Begin automated time-lapse imaging to monitor organoid swelling over several hours.

-

-

Self-Validation and Analysis:

-

Image analysis software is used to automatically calculate the total fluorescent area of the organoids in each well at each time point.

-

The swelling response is quantified by calculating the area under the curve (AUC) of the swelling plot (percent increase in area over time).

-

Including organoids from non-CF individuals serves as a positive control for maximal swelling, while untreated CF organoids serve as a negative control.

-

Pharmacodynamic Data Summary

The following table summarizes representative pharmacodynamic data for this compound in combination with tezacaftor and ivacaftor (ETI) in preclinical in vitro models.

| Model System | Assay | Pharmacodynamic Endpoint | Result (vs. Vehicle) | Reference |

| Primary HBE Cells (F508del/F508del) | Ussing Chamber | CFTR-mediated Isc | Restored to ~60% of wild-type levels | [12] |

| Patient-Derived Intestinal Organoids | FIS Assay | Forskolin-Induced Swelling (AUC) | Significant increase, correlating with clinical outcomes | [23][24] |

| Human Nasal Epithelial (HNE) Organoids | Swelling Assay | Forskolin-Induced Swelling (AUC) | Significant increase, correlating with Isc and clinical response | [25] |

In Vivo Models: Bridging the Gap to Clinical Application

While in vitro models are crucial, in vivo studies are necessary to understand the pharmacodynamics of a drug in the context of a whole organism.

The Humanized F508del-CFTR Mouse Model

Standard mouse models of CF have limitations, most notably a lack of the severe lung phenotype seen in humans.[26][27] Furthermore, species differences in the CFTR protein can affect modulator pharmacology.[28] To overcome this, humanized mouse models expressing the human F508del-CFTR gene have been developed.[5][29][30]

Causality Behind the Choice: This model is indispensable for preclinical evaluation because it allows for the testing of human-specific CFTR modulators in a living system that more accurately reflects the human genetic defect.[5][30] It enables the assessment of drug efficacy on relevant physiological endpoints.

-

Animal Cohorts: Utilize humanized B6-hCFTR*F508del mice.[5] Include wild-type and untreated F508del mice as positive and negative controls, respectively.

-

Drug Administration: Administer the this compound/tezacaftor/ivacaftor combination orally to the treatment group for a specified period (e.g., 7-28 days).

-

Pharmacodynamic Endpoints:

-

Nasal Potential Difference (NPD): Measure ion transport across the nasal epithelium in vivo. A key step involves perfusing the nasal cavity with a low-chloride solution and then with isoproterenol (a cAMP agonist) to stimulate CFTR. A more negative potential difference indicates restored CFTR function.

-

Intestinal Current Measurement (ICM): Excise intestinal tissue segments and mount them in Ussing chambers to measure forskolin-stimulated Isc, similar to the in vitro HBE assay.[15]

-

Immunohistochemistry: Assess the localization of the rescued F508del-CFTR protein in tissues like the intestine and nasal turbinates to confirm successful trafficking to the apical membrane.[31]

-

-

Self-Validation and Analysis:

-

Compare the NPD and ICM results from the treated F508del mice to both untreated F508del mice and wild-type mice. The goal is to demonstrate a statistically significant shift towards the wild-type phenotype in the treated group.

-

Conclusion: An Integrated Preclinical Strategy

The successful preclinical development of this compound exemplifies a rigorous, multi-faceted pharmacodynamic strategy. It began with foundational mechanistic studies, progressed through high-fidelity in vitro models like HBE cells and patient-derived organoids to quantify its corrective power, and culminated in validation using sophisticated in vivo humanized animal models. This comprehensive approach not only established the profound efficacy of this compound but also provided the robust, self-validating data package necessary to propel it into landmark clinical trials, ultimately changing the lives of thousands of people with cystic fibrosis.

References

-

De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1437. [Link]

-

Pereira, M. M. S., & Amaral, M. D. (2022). Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. Journal of Personalized Medicine, 12(11), 1792. [Link]

-

Cystic Fibrosis Foundation. CFTR Assays. [Link]

-

Pinto, M., & Farinha, C. M. (2021). Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis. Journal of Personalized Medicine, 11(10), 965. [Link]

-

Vertex Pharmaceuticals. Mechanism of Action | TRIKAFTA®. [Link]

-

Liu, J., et al. (2021). CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling. American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(3), L526-L535. [Link]

-

Taylor-Cousar, J. L. (2020). This compound-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. The Journal of the Pediatric Infectious Diseases Society, 9(Suppl 1), S25-S27. [Link]

-

Dekkers, J. F., et al. (2017). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (120), 55159. [Link]

-

Boj, S. F., et al. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (115), 55159. [Link]

-

Pranke, I. M., & Adam, D. (2022). Animal models of cystic fibrosis in the era of highly effective modulator therapies. Frontiers in Pharmacology, 13, 1049911. [Link]

-

De Boeck, K., & Vermeulen, F. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. ResearchGate. [Link]

-

Graeber, S. Y., et al. (2018). Comparison of Organoid Swelling and In Vivo Biomarkers of CFTR Function to Determine Effects of Lumacaftor–Ivacaftor in Patients with Cystic Fibrosis Homozygous for the F508del Mutation. American Journal of Respiratory and Critical Care Medicine, 197(11), 1495-1498. [Link]

-

Laselva, O., et al. (2021). Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis. Journal of Cystic Fibrosis, 20(4), 561-570. [Link]

-

Pranke, I. M., et al. (2022). Patient-Derived Cell Models for Personalized Medicine Approaches in Cystic Fibrosis. Cells, 11(19), 3015. [Link]

-

Mall, M. A., & Galietta, L. J. V. (2023). Post-approval studies with the CFTR modulators this compound-Tezacaftor—Ivacaftor. Frontiers in Pharmacology, 14, 1157147. [Link]

-